BenchChemオンラインストアへようこそ!

Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-

Purity comparison Benzyloxybenzaldehyde procurement Quality specification

Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- (CAS 130570-42-2; IUPAC: 3-ethoxy-6-nitro-2-phenylmethoxybenzaldehyde) is a trisubstituted aromatic aldehyde belonging to the benzyloxybenzaldehyde scaffold class, featuring ethoxy, nitro, and phenylmethoxy substituents on the benzaldehyde core. It has the molecular formula C16H15NO5 and a molecular weight of 301.29 g/mol.

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
CAS No. 130570-42-2
Cat. No. B3230479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-
CAS130570-42-2
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO5/c1-2-21-15-9-8-14(17(19)20)13(10-18)16(15)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyNRDWNEPJYZPMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





130570-42-2 Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-: Compound Class Baseline for Procurement Evaluation


Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- (CAS 130570-42-2; IUPAC: 3-ethoxy-6-nitro-2-phenylmethoxybenzaldehyde) is a trisubstituted aromatic aldehyde belonging to the benzyloxybenzaldehyde scaffold class, featuring ethoxy, nitro, and phenylmethoxy substituents on the benzaldehyde core . It has the molecular formula C16H15NO5 and a molecular weight of 301.29 g/mol . This scaffold has recently gained attention in medicinal chemistry as a privileged structure for selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), a target implicated in cancer stem cell biology and therapy resistance [1]. The compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic and bioactive molecules, owing to the orthogonal reactivity of its aldehyde, nitro, and protected phenolic groups .

Why Generic Substitution of 130570-42-2 Fails: Key Functional Group and Regioisomer Limitations


Attempts to replace Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- (CAS 130570-42-2) with seemingly similar benzyloxybenzaldehyde analogs are scientifically unwarranted due to profound differences in regioisomerism and alkoxy substitution that dictate reactivity, physicochemical properties, and biological activity. The specific 2-benzyloxy-3-ethoxy-6-nitro substitution pattern is rare among commercially available benzaldehyde building blocks . The 6-nitro group activates the aldehyde for condensation reactions while the 2-benzyloxy group serves as a masked phenol that can be selectively deprotected, and the 3-ethoxy substituent modulates both the lipophilicity and the electron density of the aromatic ring in ways that the more common 3-methoxy analog cannot replicate [1]. Furthermore, relocating the nitro group to the 5-position (as in 2-benzyloxy-5-nitrobenzaldehyde) fundamentally alters the electronic push-pull system and the regiospecificity of subsequent electrophilic aromatic substitution reactions . Even within the benzyloxybenzaldehyde inhibitor series, a methoxy-to-ethoxy replacement at position 3 has been shown to shift LogP by approximately 0.39 units, which affects membrane permeability and target binding . These differences are quantitative and experimentally verifiable, not merely theoretical.

Quantitative Differentiation Evidence for 130570-42-2 vs. Closest Analogs


Vendor Purity Advantage: 98% for 130570-42-2 vs. 97% for Methoxy Analog ABMM-16

The target compound 2-(benzyloxy)-3-ethoxy-6-nitrobenzaldehyde (CAS 130570-42-2) is supplied at 98% purity by Leyan , whereas its closest structural analog, 2-(benzyloxy)-3-methoxy-6-nitrobenzaldehyde (CAS 2426-61-1, ABMM-16), is supplied at 97% purity from the same vendor under comparable quality control standards . A 1% absolute purity difference, while modest, reflects a 33% reduction in total impurity burden (from 3% to 2%), which can be meaningful for downstream reactions sensitive to trace impurities such as palladium-catalyzed couplings or biological assays where impurities may confound IC50 measurements. A separate vendor (Bidepharm) supplies the target compound at 95% , underscoring that the 98% specification from Leyan represents a differentiated, premium grade.

Purity comparison Benzyloxybenzaldehyde procurement Quality specification

Computed LogP Differentiation: 3.39 for 3-Ethoxy vs. 2.99 for 3-Methoxy Analog

The computed partition coefficient (LogP) for CAS 130570-42-2 is 3.385, while the 3-methoxy analog ABMM-16 (CAS 2426-61-1) has a computed LogP of 2.9949, yielding a ΔLogP of +0.39 . Both compounds share an identical computed topological polar surface area (TPSA) of 78.67 Ų . The higher LogP of the ethoxy compound indicates greater lipophilicity, which can enhance passive membrane permeability by approximately 2.5-fold based on the empirical relationship that each LogP unit increase corresponds to roughly a 10-fold permeability increase in parallel artificial membrane permeability assays (PAMPA). In the context of the ALDH1A3 inhibitor scaffold, this lipophilicity shift may translate to improved cellular uptake and target engagement in intracellular enzyme assays [1].

Lipophilicity Physicochemical property comparison Drug-likeness profiling

Synthesis Yield Advantage: 89.0% Under Optimized Condensation Conditions vs. 39–50% for Classical o-Nitrobenzaldehyde Routes

Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- (CAS 130570-42-2) can be synthesized via condensation reactions with a reported yield of 89.0% under optimized conditions . In contrast, classical routes to structurally related o-nitrobenzaldehydes—such as the oxidative degradation of 2-nitrophenylpyruvic acid derivatives using hydrogen peroxide (EP 92,267)—yield only 39–50% of o-nitrobenzaldehyde starting from o-nitrotoluene [1]. While these are not identical chemical transformations, the comparison illustrates that the specific substitution pattern and synthetic methodology associated with the target compound enable substantially higher isolated yields than generic o-nitrobenzaldehyde preparations, which is a meaningful consideration for multi-step synthetic planning where intermediate cost accumulates across steps.

Synthetic efficiency Process chemistry Yield benchmarking

Benzyloxybenzaldehyde Scaffold ALDH1A3 Selectivity: ABMM-16 IC50 1.29 µM vs. ABMM-24 IC50 13.7 µM as Scoping Evidence for the 2-Benzyloxy-6-Nitro Pharmacophore

In the 2021 study by Ibrahim et al., the benzyloxybenzaldehyde derivative ABMM-16 (2-(benzyloxy)-3-methoxy-6-nitrobenzaldehyde, CAS 2426-61-1) demonstrated potent and selective ALDH1A3 inhibition with an IC50 of 1.29 µM, whereas the closely related coniferyl aldehyde derivative ABMM-24 (which lacks the 6-nitro group and bears an extended cinnamaldehyde side chain) exhibited a markedly weaker IC50 of 13.7 µM against H1299 cells [1]. This approximately 10.6-fold potency difference highlights the critical contribution of the 2-benzyloxy-6-nitro substitution pattern to ALDH1A3-targeted activity within this scaffold class. While CAS 130570-42-2 differs from ABMM-16 only by a 3-ethoxy-for-3-methoxy substitution, the conserved 2-benzyloxy-6-nitro pharmacophore—the essential feature for ALDH1A3 potency—is fully present [1]. The ethoxy modification introduces a lipophilicity increment (ΔLogP = +0.39) without altering the TPSA, which may further modulate cellular permeability and target engagement.

ALDH1A3 inhibition Scaffold selectivity Cancer stem cell target

Procurement-Relevant Application Scenarios for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- (130570-42-2)


Selective ALDH1A3 Inhibitor Lead Optimization via 3-Alkoxy SAR Exploration

Building on the validated benzyloxybenzaldehyde ALDH1A3 pharmacophore established by Ibrahim et al. (Molecules, 2021), CAS 130570-42-2 provides a critical 3-ethoxy variant for systematic structure-activity relationship (SAR) studies [1]. The 3-ethoxy group increases computed LogP by +0.39 relative to the 3-methoxy clinical lead ABMM-16 (ΔLogP: 3.385 vs. 2.9949) while preserving the identical TPSA of 78.67 Ų . This allows medicinal chemistry teams to probe the lipophilic tolerance of the ALDH1A3 binding pocket without altering hydrogen-bonding capacity, a key parameter for optimizing cellular potency and metabolic stability in non-small cell lung cancer (NSCLC) and other ALDH1A3-overexpressing tumor models.

Orthogonally Protected Benzaldehyde Building Block for Multi-Step Heterocyclic Synthesis

The compound's three differentially reactive functional groups—aldehyde (condensation, reductive amination), nitro (reduction to amine, cyclization), and benzyloxy (hydrogenolytic deprotection to phenol)—provide an orthogonal protection strategy suitable for constructing complex benzo-fused heterocycles such as benzimidazoles, quinazolines, and benzoxazepines [1]. The reported 89.0% isolated yield under optimized condensation conditions translates to approximately 1.8- to 2.3-fold higher intermediate recovery compared to classical o-nitrobenzaldehyde preparations (39–50%) [2], directly reducing the cost-per-gram of downstream advanced intermediates in medicinal chemistry campaigns and process chemistry route scouting.

Physicochemical Probe Compound for Lipophilicity-Driven Cellular Uptake Studies

With a computed LogP of 3.385 and TPSA of 78.67 Ų , CAS 130570-42-2 occupies a favorable drug-like chemical space (Lipinski-compliant: MW 301.29, HBD = 0, HBA = 5) [1]. The availability of the directly comparable 3-methoxy analog (LogP 2.9949, TPSA 78.67, MW 287.27) from the same vendor at 97–98% purity creates a matched molecular pair for studying the impact of a single methylene group on passive permeability, microsomal stability, and plasma protein binding in early ADME screening cascades, supporting informed go/no-go decisions in lead series progression.

Premium-Grade Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The 98% purity specification available for CAS 130570-42-2 from Leyan versus the 97% purity of the methoxy analog from the same supplier represents a 33% lower total impurity load, which is particularly relevant for palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig, Heck) where trace catalyst poisons (e.g., thiols, phosphines, heavy metals) can suppress turnover numbers. Procurement of the higher-purity grade mitigates the risk of failed or low-yielding catalytic steps, especially in array synthesis where intermediate purification between steps is impractical.

Quote Request

Request a Quote for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.